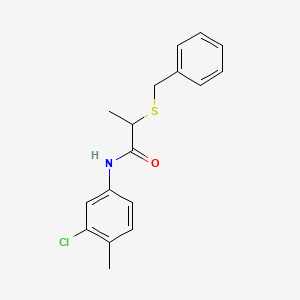![molecular formula C25H25N3O3S B3937125 N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937125.png)
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide
Vue d'ensemble
Description
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a key step in the process of cancer cell metabolism. BPTES has been shown to have potential as an anti-cancer agent in preclinical studies.
Mécanisme D'action
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide works by inhibiting the activity of glutaminase, which is a key enzyme in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to produce energy and other important molecules. By inhibiting glutaminase, N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide disrupts this process and leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to decrease the levels of glutamate and other important metabolites in cancer cells, leading to decreased cell growth and survival. N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide in lab experiments is its specificity for glutaminase. This allows researchers to specifically target this enzyme and study its role in cancer cell metabolism. However, one limitation of using N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that the compound is not toxic to non-cancerous cells.
Orientations Futures
There are a number of potential future directions for research on N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the study of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide in combination with other cancer treatments, such as immunotherapy. Additionally, more research is needed to better understand the mechanisms of action of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide and its potential use in different types of cancer.
Applications De Recherche Scientifique
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide has been extensively studied in preclinical models of cancer. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[(4-benzamidophenyl)carbamothioyl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-2-3-17-31-22-15-9-19(10-16-22)24(30)28-25(32)27-21-13-11-20(12-14-21)26-23(29)18-7-5-4-6-8-18/h4-16H,2-3,17H2,1H3,(H,26,29)(H2,27,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMSEQGXIFHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(benzyloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937047.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3937067.png)
![3-methyl-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3937072.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937080.png)
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937088.png)
![5-bromo-2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3937090.png)
![4-methyl-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3937094.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3937113.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B3937119.png)
![1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937126.png)
![8-[3-(1-naphthyloxy)propoxy]quinoline](/img/structure/B3937137.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2,5-dimethoxyphenyl)ethanone hydrochloride](/img/structure/B3937143.png)
![3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937158.png)
